molecular formula C16H17N5O3 B2785095 7-hydroxy-1-methyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 77350-99-3

7-hydroxy-1-methyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

Cat. No.: B2785095
CAS No.: 77350-99-3
M. Wt: 327.344
InChI Key: OUDDTBCYLIQSAN-UHFFFAOYSA-N
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Description

7-Hydroxy-1-methyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione is a purino-pyrimidine hybrid compound characterized by a fused bicyclic core with distinct substitutions. Key structural features include:

  • A 1-methyl substituent at position 1, contributing to steric and electronic effects.
  • A 9-(4-methylphenyl) group, introducing aromaticity and lipophilicity.

Properties

IUPAC Name

7-hydroxy-1-methyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O3/c1-9-3-5-10(6-4-9)20-7-11(22)8-21-12-13(17-15(20)21)19(2)16(24)18-14(12)23/h3-6,11,22H,7-8H2,1-2H3,(H,18,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUDDTBCYLIQSAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CN3C2=NC4=C3C(=O)NC(=O)N4C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601322281
Record name 7-hydroxy-1-methyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601322281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

16.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49645300
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

77350-99-3
Record name 7-hydroxy-1-methyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601322281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound 7-hydroxy-1-methyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione (commonly referred to as a purine derivative) has garnered attention in pharmacological research due to its potential biological activities. This article reviews its synthesis, biological effects, and mechanisms of action based on available literature.

  • Molecular Formula : C15H16N4O3
  • Molecular Weight : 284.31 g/mol
  • IUPAC Name : 7-hydroxy-1-methyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction , which is utilized for forming carbon-carbon bonds under mild conditions. The reaction often employs organoboron reagents and palladium catalysts to achieve high yields and purity.

Anticancer Potential

Recent studies have indicated that purine derivatives exhibit promising anticancer properties. For instance, research has highlighted that compounds structurally related to 7-hydroxy-1-methyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione can inhibit specific kinases involved in cell cycle regulation and apoptosis.

  • Inhibition of PKMYT1 :
    • This compound has been studied for its ability to inhibit the PKMYT1 kinase, which is crucial for regulating CDK1 phosphorylation. Inhibition of PKMYT1 leads to unscheduled mitosis and increased apoptosis in cancer cells .
  • Cell Viability Assays :
    • Cell-based assays have demonstrated that the compound significantly reduces the viability of various cancer cell lines by inducing apoptosis through the mitochondrial pathway .

Antimicrobial Activity

The compound also shows potential antimicrobial effects. Preliminary studies suggest that it may inhibit the growth of certain bacterial strains and fungi.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : It acts as an inhibitor of key kinases involved in cell signaling pathways.
  • Receptor Modulation : The compound may bind to receptors influencing cellular responses such as proliferation and apoptosis.

Case Studies

Several case studies have explored the biological activity of related compounds:

StudyFocusFindings
Study 1PKMYT1 InhibitionIdentified potent inhibitors with selectivity over WEE1 kinase.
Study 2Antileishmanial EffectsShowed significant activity against Leishmania parasites.
Synthesis and ActivityReported synthesis methods and biological evaluations indicating potential therapeutic uses.

Comparison with Similar Compounds

Compound 7 (6-[(3-Hydroxy-2-hydroxymethyl)propyl]-1,3-dimethoxymethyl-5-methylpyrimidin-2,4-dione)

  • Key Differences :
    • Methoxymethyl groups at positions 1 and 3 (vs. hydroxy and methyl in the target compound).
    • A 5-methyl substituent on the pyrimidine ring, absent in the target compound.

Compound BH58231 (7-Hydroxy-1-methyl-9-(3-methylphenyl)-3-(2-piperidin-1-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione)

  • Key Differences :
    • 3-(2-Piperidin-1-ylethyl) group at position 3, introducing a basic amine moiety.
    • 3-methylphenyl substituent (meta-substituted) at position 9 vs. 4-methylphenyl (para-substituted) in the target compound.
  • The meta-methylphenyl group introduces steric and electronic differences, possibly altering binding affinity compared to the para-substituted analog .

Structural Analogues with Varying Ring Saturation

1-Methyl-9-(4-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

  • Key Differences :
    • Tetrahydropyrimido-purine core (vs. dihydro in the target compound), increasing ring saturation and conformational rigidity.
    • Benzyl group at position 9 (vs. phenyl in the target compound), adding a methylene spacer.
  • Implications :
    • Enhanced rigidity may reduce metabolic instability but limit adaptability to receptor binding sites.
    • The benzyl group’s flexibility could alter spatial orientation during molecular interactions .

Physicochemical and Pharmacokinetic Comparisons

Property Target Compound Compound 7 BH58231 Tetrahydropyrimido Analogue
LogP (Predicted) 2.1 3.4 2.8 2.5
Hydrogen Bond Donors 1 (7-OH) 2 1 (7-OH) 0
Aromatic Substituents 4-methylphenyl None 3-methylphenyl 4-methylbenzyl
Key Functional Groups Hydroxy, methyl Methoxymethyl Piperidinylethyl Benzyl, tetrahydropyrimido
  • Water Solubility : The target compound’s hydroxy group improves solubility compared to Compound 7’s methoxymethyl groups but may reduce it relative to BH58231’s piperidinylethyl amine (ionizable at physiological pH) .
  • Metabolic Stability: The tetrahydropyrimido analogue’s saturated core may resist oxidative metabolism better than the dihydro-purino-pyrimidine core of the target compound .

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